molecular formula C23H18N2O2 B2684901 N-([1,1'-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide CAS No. 953245-14-2

N-([1,1'-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide

Cat. No. B2684901
M. Wt: 354.409
InChI Key: BWIKEDILVJJARW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-([1,1’-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide” is a complex organic compound. It contains a biphenyl group, an isoxazole ring, and an acetamide group . Isoxazole rings and biphenyl groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through 1,3-dipolar cycloaddition . This involves the reaction of a dipole and dipolarophile to form a five-membered ring .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Gul et al. (2017) discusses the synthesis of 2,5-disubstituted 1,3,4-oxadiazole compounds, highlighting their pharmacological activities, including antimicrobial and hemolytic activity. The research found specific compounds active against selected microbial species, indicating potential antimicrobial applications (Gul et al., 2017).

Antitumor and Antioxidant Activities

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives, evaluating their antioxidant activity. The study not only examined the compounds' antioxidant potential but also explored the effect of hydrogen bonding on self-assembly processes, suggesting applications in developing new antioxidant agents (Chkirate et al., 2019).

Chemoselective Acetylation in Drug Synthesis

Magadum and Yadav (2018) researched the chemoselective monoacetylation of 2-aminophenol, producing N-(2-hydroxyphenyl)acetamide, an intermediate in synthesizing antimalarial drugs. This study showcases the compound's relevance in drug synthesis methodologies (Magadum & Yadav, 2018).

Synthesis and Evaluation of Anticancer Agents

Yurttaş et al. (2015) highlighted the synthesis of new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, screening them for antitumor activity against various human tumor cell lines. This indicates the potential application of related compounds in cancer therapy (Yurttaş et al., 2015).

Glutaminase Inhibitors for Cancer Treatment

Shukla et al. (2012) evaluated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including those similar in structure to N-([1,1'-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide, as glutaminase inhibitors. These compounds were tested for their ability to attenuate the growth of human lymphoma cells, showing promise for therapeutic cancer treatment (Shukla et al., 2012).

properties

IUPAC Name

2-(5-phenyl-1,2-oxazol-3-yl)-N-(2-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c26-23(16-19-15-22(27-25-19)18-11-5-2-6-12-18)24-21-14-8-7-13-20(21)17-9-3-1-4-10-17/h1-15H,16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIKEDILVJJARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CC3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([1,1'-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.